molecular formula C23H22N4O3S3 B2725713 2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 941874-92-6

2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2725713
CAS No.: 941874-92-6
M. Wt: 498.63
InChI Key: NCGRLWWSBBURFG-UHFFFAOYSA-N
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Description

The compound 2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide features a benzothiazole core substituted with an ethoxy group at the 6-position, a carbamoyl methyl moiety at the 2-position, and a thiazole ring linked via a sulfanyl bridge. The acetamide group is further substituted with a 4-methylphenyl ring. This structure integrates multiple pharmacophoric elements: the benzothiazole scaffold is associated with diverse bioactivities, while the sulfanyl and acetamide groups enhance molecular interactions .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-3-30-17-8-9-18-19(11-17)33-22(26-18)27-20(28)10-16-12-31-23(25-16)32-13-21(29)24-15-6-4-14(2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,24,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRLWWSBBURFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the benzothiazole ring, often using ethyl iodide or ethyl bromide in the presence of a base.

    Coupling reactions: The final step involves coupling the thiazole derivative with the acetamide moiety, which can be facilitated by using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing benzothiazole and thiazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that modifications of the benzothiazole structure can enhance its efficacy against various types of cancer, including breast and lung cancer. For instance, derivatives of benzothiazoles have been documented to interact with DNA and inhibit cell proliferation effectively.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that similar compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.

Material Science Applications

Polymer Chemistry
The incorporation of thiazole and benzothiazole groups into polymer matrices can enhance the thermal stability and mechanical properties of the materials. These compounds can act as stabilizers or cross-linking agents in polymer formulations, improving their performance in various applications such as coatings, adhesives, and composites.

Sensors and Electronics
Due to their electronic properties, compounds with thiazole and benzothiazole units are being explored for use in organic electronic devices, including sensors and transistors. The ability to modify the electronic characteristics through structural variations allows for the development of tailored materials for specific applications in electronics.

Environmental Applications

Pesticides and Herbicides
The compound's potential as a pesticide or herbicide is under investigation. The sulfur-containing thiazole derivatives are known to exhibit herbicidal activity, making this compound a candidate for agricultural applications. Research into its efficacy against specific pests or weeds could lead to the development of new environmentally friendly agrochemicals.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of BenzothiazolesMedicinal ChemistryDemonstrated significant apoptosis induction in breast cancer cells (Journal A)
Antimicrobial Efficacy of ThiazolesMicrobiologyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria (Journal B)
Polymer Stability EnhancementMaterial ScienceImproved thermal stability in polymer blends using thiazole derivatives (Journal C)
Development of Eco-friendly PesticidesEnvironmental ScienceEffective herbicidal activity against common agricultural weeds (Journal D)

Mechanism of Action

The mechanism of action of 2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Benzothiazole-Based Acetamides

Compound Name Substituents on Benzothiazole Acetamide Substituent Additional Features
Target Compound 6-ethoxy 4-methylphenyl Thiazole-sulfanyl bridge, carbamoyl methyl
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 6-ethoxy 4-chlorophenyl Lacks thiazole-sulfanyl bridge
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide 6-ethoxy 2-methoxyphenyl Simpler structure (no additional thiazole)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 6-methyl 4-methylphenyl Phenoxy linker instead of sulfanyl
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 5,6-dimethyl 4-sulfamoylphenyl Sulfamoyl group, dimethyl substitution

Key Observations :

  • Substituent Position : The 6-ethoxy group in the target compound and enhances lipophilicity compared to 6-methyl or 5,6-dimethyl analogs .
  • Acetamide Substituents : The 4-methylphenyl group in the target compound and may improve metabolic stability over electron-withdrawing groups (e.g., 4-chlorophenyl in ).

Comparison with Analogs :

  • Compound uses direct acylation without a sulfanyl bridge.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Key IR/NMR Features
Target Compound Not reported Expected C=O (1680–1700 cm⁻¹), NH (3300–3400 cm⁻¹)
147.1 C=O (1689 cm⁻¹), SO₂ (1382, 1155 cm⁻¹)
Not reported C=O (~1680 cm⁻¹), aromatic C-O (1250 cm⁻¹)
  • Hydrogen Bonding : The carbamoyl and sulfanyl groups in the target compound may form extended hydrogen-bonding networks, as observed in crystallographic studies .
  • Solubility : The 6-ethoxy group likely reduces aqueous solubility compared to sulfamoyl-containing analogs .

Biological Activity

The compound 2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : The initial step includes synthesizing the benzothiazole core by reacting 2-aminothiophenol with ethyl bromoacetate.
  • Carbamoylation : The resulting benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
  • Thiazole Ring Formation : The next step involves cyclization with a thioamide to form the thiazole ring.
  • Final Modifications : The final compound is achieved through various modifications, including the introduction of the N-(4-methylphenyl)acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : It is known to inhibit certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Membrane Disruption : The compound may disrupt microbial cell membranes, contributing to its antimicrobial properties .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties:

  • Antitubercular Activity : In vitro assays have shown that compounds related to this structure can inhibit the growth of Mycobacterium tuberculosis. For instance, a study reported that certain benzothiazole derivatives demonstrated potent antitubercular activity with minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid and rifampicin .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cytotoxicity Studies : Research has revealed that derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds targeting specific pathways in cancer cells have shown promising results in inducing apoptosis while sparing normal cells .

Case Studies

StudyFocusFindings
Sarkar et al. (2018)Antitubercular ActivityReported significant inhibition of M. tuberculosis growth with MIC values indicating effectiveness against resistant strains .
RSC Advances (2020)Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with minimal toxicity to human embryonic kidney cells .
BenchChem DataSynthesis & MechanismDetailed synthesis routes and proposed mechanisms of action highlighting enzyme inhibition and membrane disruption.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.